3-Chloro-4-methoxy-N-(3-(methylsulfonyl)propyl)aniline

Catalog No.
S16159486
CAS No.
M.F
C11H16ClNO3S
M. Wt
277.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-methoxy-N-(3-(methylsulfonyl)propyl)ani...

Product Name

3-Chloro-4-methoxy-N-(3-(methylsulfonyl)propyl)aniline

IUPAC Name

3-chloro-4-methoxy-N-(3-methylsulfonylpropyl)aniline

Molecular Formula

C11H16ClNO3S

Molecular Weight

277.77 g/mol

InChI

InChI=1S/C11H16ClNO3S/c1-16-11-5-4-9(8-10(11)12)13-6-3-7-17(2,14)15/h4-5,8,13H,3,6-7H2,1-2H3

InChI Key

QPGAAAIJEFGLNN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NCCCS(=O)(=O)C)Cl

3-Chloro-4-methoxy-N-(3-(methylsulfonyl)propyl)aniline is an organic compound characterized by its complex structure, which includes a chloro group, a methoxy group, and a methylsulfonyl propyl substituent attached to an aniline moiety. The molecular formula of this compound is C12H16ClN1O2SC_{12}H_{16}ClN_{1}O_{2}S, and its chemical structure features a benzene ring with various functional groups that contribute to its chemical properties and biological activities.

Typical of aromatic amines and substituted anilines. Notably, it may undergo:

  • Electrophilic Aromatic Substitution: The presence of the chloro and methoxy groups can influence the reactivity of the aromatic ring towards electrophiles.
  • Nucleophilic Substitution: The methylsulfonyl group can act as a leaving group under certain conditions, allowing for further modifications of the molecule.
  • Reduction Reactions: The aniline group can be reduced to form various derivatives, depending on the reaction conditions.

Research indicates that compounds similar to 3-chloro-4-methoxy-N-(3-(methylsulfonyl)propyl)aniline exhibit significant biological activities. For instance, studies have shown that derivatives with methylsulfonyl groups can enhance potency against certain biological targets, including kinases involved in diseases such as malaria and cancer . The specific biological activity of this compound may include:

  • Antimicrobial Activity: Certain substituted anilines have been noted for their ability to inhibit bacterial growth.
  • Anticancer Properties: Compounds with similar structures have been investigated for their potential to inhibit tumor growth through various mechanisms.

The synthesis of 3-chloro-4-methoxy-N-(3-(methylsulfonyl)propyl)aniline generally involves several steps:

  • Chlorination of Aniline: Starting with 4-methoxyaniline, chlorination introduces the chloro group at the meta position.
  • Formation of Methylsulfonyl Propyl Chain: This can be achieved through nucleophilic substitution reactions where a suitable precursor containing the methylsulfonyl group is reacted with the chlorinated aniline.
  • Final Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

This compound has potential applications in various fields:

  • Pharmaceutical Industry: As a precursor or active ingredient in drug formulations targeting specific diseases.
  • Agricultural Chemicals: It may serve as an intermediate in the synthesis of herbicides or pesticides due to its biological activity.
  • Dyes and Pigments: Its structural properties may allow it to be used in dye formulations, particularly those requiring stable aromatic compounds.

Interaction studies are crucial for understanding how 3-chloro-4-methoxy-N-(3-(methylsulfonyl)propyl)aniline interacts with biological systems. These studies often focus on:

  • Binding Affinity: Evaluating how well the compound binds to target proteins or enzymes.
  • Mechanism of Action: Investigating how the compound exerts its effects at a molecular level, which can involve enzyme inhibition or modulation of signaling pathways.

Several compounds share structural similarities with 3-chloro-4-methoxy-N-(3-(methylsulfonyl)propyl)aniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Chloro-4-methoxyanilineChloro and methoxy groups on anilineCommonly used in dye production
3-Chloro-4-methylphenolMethyl group instead of methoxyExhibits different biological activity
4-Methoxy-N-(methylsulfonyl)anilineLacks chloro substituentFocused more on anti-inflammatory properties

The uniqueness of 3-chloro-4-methoxy-N-(3-(methylsulfonyl)propyl)aniline lies in its specific combination of functional groups, which may enhance its efficacy against particular biological targets while offering diverse synthetic pathways for further modifications.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

277.0539422 g/mol

Monoisotopic Mass

277.0539422 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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